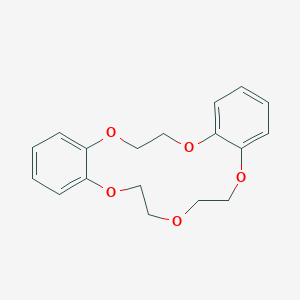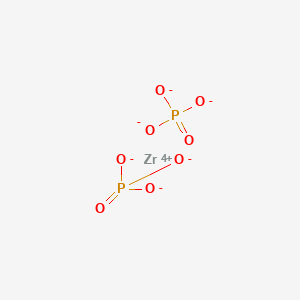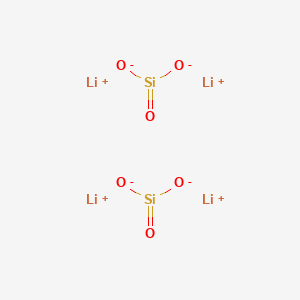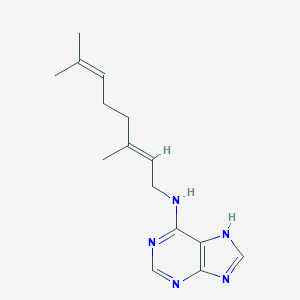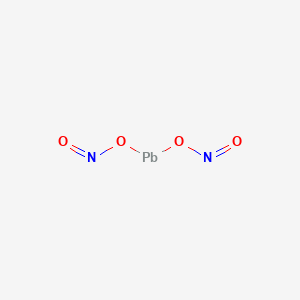
Nitrous acid, lead(2+) salt (2:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitrous acid, lead(2+) salt (2:1) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular formula of Pb(NO2)2. This compound has been studied extensively for its potential applications in various fields of science, including chemistry, biology, and medicine. In
作用机制
The mechanism of action of Nitrous acid, lead(2+) salt (2:1) is not well understood. However, it is believed that the compound may act by disrupting the cell membrane of microorganisms, leading to cell death. Nitrous acid, lead(2+) salt (2:1) may also inhibit the growth of microorganisms by interfering with their metabolic processes.
生化和生理效应
Nitrous acid, lead(2+) salt (2:1) has been shown to have toxic effects on living organisms. In animal studies, exposure to Nitrous acid, lead(2+) salt (2:1) has been associated with liver and kidney damage, as well as neurological effects. The compound may also have mutagenic and carcinogenic properties.
实验室实验的优点和局限性
One advantage of Nitrous acid, lead(2+) salt (2:1) is its ability to act as a catalyst for chemical reactions. It is also relatively easy to synthesize and has a long shelf life. However, Nitrous acid, lead(2+) salt (2:1) is toxic and must be handled with care. It may also be difficult to dispose of safely.
未来方向
There are several potential future directions for research on Nitrous acid, lead(2+) salt (2:1). One area of interest is the compound's potential use as a disinfectant. Further research is needed to determine its effectiveness against different types of microorganisms and to identify the optimal conditions for its use. Another area of interest is the compound's potential use in the synthesis of lead oxide nanoparticles. Research in this area may lead to the development of new materials with unique properties and potential applications in various fields of science. Finally, further research is needed to better understand the mechanism of action of Nitrous acid, lead(2+) salt (2:1) and its potential toxicity to living organisms. This information will be important for the safe handling and disposal of the compound in laboratory and industrial settings.
In conclusion, Nitrous acid, lead(2+) salt (2:1) is a chemical compound with potential applications in various fields of science. Its unique properties make it a valuable reagent for chemical synthesis and a potential disinfectant. However, its toxicity must be taken into consideration when handling and disposing of the compound. Further research is needed to fully understand its mechanism of action and potential applications.
合成方法
Nitrous acid, lead(2+) salt (2:1) can be synthesized by reacting lead nitrate with sodium nitrite in water. The reaction produces a white precipitate that can be filtered and dried to obtain the final product. The chemical equation for the synthesis of Nitrous acid, lead(2+) salt (2:1) is as follows:
Pb(NO3)2 + 2NaNO2 → Pb(NO2)2 + 2NaNO3
科学研究应用
Nitrous acid, lead(2+) salt (2:1) has been used in various scientific research applications. It has been studied as a potential reagent for the synthesis of organic compounds, as well as a catalyst for chemical reactions. Nitrous acid, lead(2+) salt (2:1) has also been used in the preparation of lead oxide nanoparticles, which have potential applications in the field of nanotechnology. Additionally, Nitrous acid, lead(2+) salt (2:1) has been studied for its antimicrobial properties and its potential use as a disinfectant.
属性
CAS 编号 |
13826-65-8 |
|---|---|
产品名称 |
Nitrous acid, lead(2+) salt (2:1) |
分子式 |
N2O4Pb |
分子量 |
299 g/mol |
IUPAC 名称 |
lead(2+);dinitrite |
InChI |
InChI=1S/2HNO2.Pb/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
InChI 键 |
VVOUQFXJSCDIAO-UHFFFAOYSA-L |
手性 SMILES |
N(=O)O[Pb]ON=O |
SMILES |
N(=O)[O-].N(=O)[O-].[Pb+2] |
规范 SMILES |
N(=O)[O-].N(=O)[O-].[Pb+2] |
其他 CAS 编号 |
13826-65-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




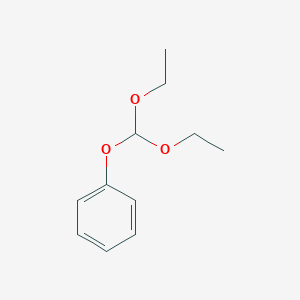

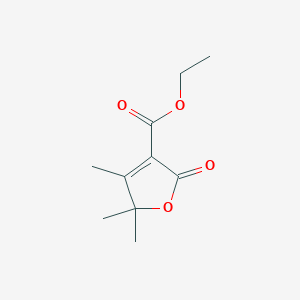
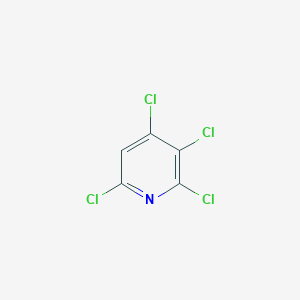
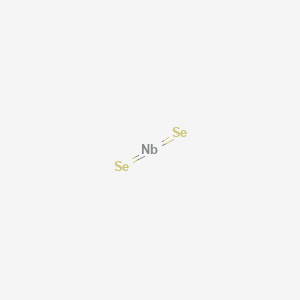
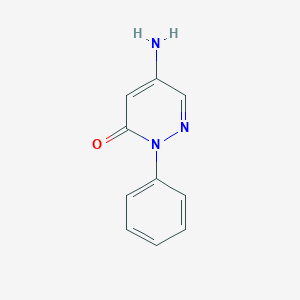
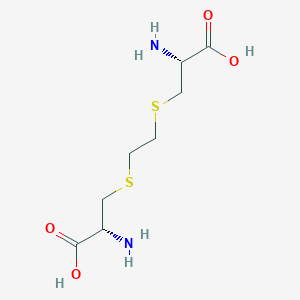
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)

